molecular formula C7H3BrFN3O2 B12837985 3-bromo-6-fluoro-5-nitro-1H-indazole

3-bromo-6-fluoro-5-nitro-1H-indazole

Cat. No.: B12837985
M. Wt: 260.02 g/mol
InChI Key: PKXGAMZKIINOCN-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-5-nitro-1H-indazole (CAS 1895033-03-0) is a fluorinated indazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of heterocyclic organic compounds known for their versatility as key structural motifs in bioactive molecules . Its specific substitution pattern, featuring bromo, fluoro, and nitro functional groups, makes it a valuable building block for the synthesis of more complex molecules and a candidate for investigating enzyme inhibition. Research into related indazole compounds highlights their potent activity as selective inhibitors of nitric oxide synthase (NOS) isoforms . The indazole skeleton is considered crucial for this inhibitory action, with electron-withdrawing groups at specific positions on the aromatic ring enhancing the potency. In particular, a bromine substituent at the 3-position and nitro groups at the 5-, 6-, or 7-positions have been shown to increase inhibitory activity against NOS enzymes, which are pivotal targets in the physiology and pathophysiology of the cardiovascular, central nervous, and immune systems . Consequently, this reagent serves as a critical intermediate in drug discovery programs aimed at developing novel therapeutic agents. It is also a useful scaffold in synthetic chemistry for accessing a variety of polyfunctionalized 3-substituted indazoles, which are often used in the development of kinase inhibitors . This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

3-bromo-6-fluoro-5-nitro-2H-indazole

InChI

InChI=1S/C7H3BrFN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11)

InChI Key

PKXGAMZKIINOCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination of 5-Nitro-1H-Indazole

One of the most common methods for synthesizing 3-bromo-6-fluoro-5-nitro-1H-indazole involves bromination of a precursor, such as 5-nitro-1H-indazole, in the presence of bromine and a solvent like N,N-dimethylformamide (DMF). The process is as follows:

  • Reaction Setup :

    • Under nitrogen protection, 5-nitro-1H-indazole is dissolved in DMF.
    • The reaction mixture is cooled to a temperature range of 7–11°C.
  • Bromination :

    • Bromine is added dropwise to the solution while maintaining the temperature at 7–11°C.
    • After the addition, the reaction mixture is kept at 2–8°C for 1–3 hours to allow complete bromination.
  • Post-Reaction Processing :

    • The temperature is gradually increased to 37–45°C and maintained for 10–15 hours to ensure the reaction reaches completion.
    • High-performance liquid chromatography (HPLC) is used to monitor the reaction progress, ensuring that the unreacted starting material is below 0.16%.
  • Purification :

    • The reaction mixture is filtered at temperatures below 15°C, and the crude product is washed with soft water.
    • Recrystallization is performed using an ethanolic solution (45–50%) with activated carbon treatment to remove impurities.

This method has been reported to yield high-purity products with a total yield of approximately 95%.

Nitration and Bromination Sequence

An alternative route involves nitration followed by bromination:

  • Nitration :

    • Starting from 6-bromo-5-fluoroindazole, nitration is carried out using a mixture of nitric acid and sulfuric acid under controlled conditions.
    • This step introduces the nitro group selectively at the desired position.
  • Bromination :

    • Bromine or brominating agents are used to introduce the bromine atom at position 3 of the indazole ring.
    • The reaction conditions are optimized to prevent over-bromination or side reactions.

This sequence allows for better control over regioselectivity but may require additional purification steps due to potential by-products.

Reaction Conditions and Optimization

Solvent Selection

DMF is commonly used as the solvent due to its ability to dissolve both reactants and facilitate smooth bromination. Other polar aprotic solvents may also be considered depending on availability and cost.

Temperature Control

Temperature plays a critical role in both reaction efficiency and selectivity:

  • Low temperatures (7–11°C) during bromine addition help minimize side reactions.
  • Gradual heating (37–45°C) ensures complete conversion without degrading sensitive intermediates.

Purification Techniques

Recrystallization from ethanol with activated carbon treatment ensures high purity by removing colored impurities and residual reactants.

Industrial Considerations

The described methods are suitable for industrial-scale synthesis due to their simplicity, mild reaction conditions, and high yields:

  • Scalability : The use of inexpensive starting materials like 5-nitro-1H-indazole makes these methods cost-effective.
  • Environmental Impact : Careful handling of bromine and waste management is necessary to minimize environmental hazards.

Data Summary

Step Conditions Key Notes
Bromination DMF, bromine, 7–11°C High yield (~95%), mild conditions
Nitration + Bromination HNO₃/H₂SO₄ (nitration), bromine Sequential approach, regioselective
Purification Ethanol recrystallization Activated carbon removes impurities

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted indazoles with various functional groups.
  • Amino derivatives from the reduction of the nitro group.
  • Oxidized products with different oxidation states.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-6-fluoro-5-nitro-1H-indazole with structurally related indazole derivatives, highlighting substituent effects on properties and applications.

Table 1: Structural and Property Comparison

Compound Name CAS Number Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
3-Bromo-6-fluoro-5-nitro-1H-indazole Not provided C$7$H$3$BrFN$3$O$2$ Br (3), F (6), NO$_2$ (5) 285.97 High reactivity (nitro), low solubility, potential metabolic stability (F)
3-Bromo-6-chloro-5-nitro-1H-indazole 1000342-41-5 C$7$H$3$BrClN$3$O$2$ Br (3), Cl (6), NO$_2$ (5) 302.38 Higher halogen bonding (Cl vs. F), discontinued availability
5-Bromo-6-fluoro-3-methyl-1H-indazole 864773-66-0 C$8$H$6$BrFN$_2$ Br (5), F (6), CH$_3$ (3) 229.05 Enhanced solubility (methyl), electron-donating effects
6-Bromo-1-ethyl-5-methyl-1H-indazole 2640708-60-5 C${10}$H${11}$BrN$_2$ Br (6), C$2$H$5$ (1), CH$_3$ (5) 239.12 Increased lipophilicity (alkyl groups), no nitro group

Detailed Analysis

3-Bromo-6-Chloro-5-Nitro-1H-Indazole (CAS 1000342-41-5) Substituent Effects: Replacing fluorine with chlorine increases molecular weight and polarizability. Reactivity: Chlorine is a better leaving group than fluorine, favoring nucleophilic aromatic substitution.

5-Bromo-6-Fluoro-3-Methyl-1H-Indazole (CAS 864773-66-0)

  • Electronic Effects : The methyl group at position 3 is electron-donating, activating the ring toward electrophilic substitution—contrasting with the nitro group’s deactivation in the target compound.
  • Safety and Handling : Safety Data Sheets (SDS) highlight precautions for inhalation and handling, though the target compound’s SDS is unspecified .

Synthetic Flexibility: The absence of a nitro group simplifies synthesis but reduces utility in nitro-specific reactions (e.g., reduction to amines) .

Research Findings

  • Substituent Position Matters : The placement of bromine (position 3 vs. 5) and fluorine (position 6) significantly alters electronic distribution. For example, bromine at position 3 in the target compound may sterically hinder reactions at the adjacent pyrazole nitrogen.
  • Nitro Group Trade-offs : While nitro groups enhance stability and direct further functionalization, they reduce solubility and increase toxicity risks compared to alkyl or methyl substituents.
  • Halogen Effects : Fluorine improves metabolic stability, whereas chlorine offers stronger intermolecular interactions but complicates synthesis due to its larger size.

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